2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid . This method is advantageous due to its solvent-free nature and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring structure with two nitrogen atoms, widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-methoxycarbonyl-4,5,6,7-tetrahydro-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-10(14)8-11-6-3-2-5(9(12)13)4-7(6)16-8/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
AQJWYUIECQBALU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)CC(CC2)C(=O)O |
Origin of Product |
United States |
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